molecular formula C23H15ClIN3O2 B11568000 2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile

2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile

Cat. No.: B11568000
M. Wt: 527.7 g/mol
InChI Key: PTTVPDUBIHCISW-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, an amino group, a chlorophenyl group, a hydroxy group, an iodophenyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile typically involves multiple steps. One common method involves the condensation of 2-chloro-6-hydroxybenzaldehyde with 4-chloroaniline in the presence of a few drops of glacial acetic acid in anhydrous ethanol. The mixture is refluxed for several hours, and the solvent is then removed under reduced pressure. The solid product is recrystallized from anhydrous tetrahydrofuran to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromone derivative, while reduction of the imino group may produce a secondary amine.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-chlorophenyl)-7-hydroxy-6-[(E)-[(2-iodophenyl)imino]methyl]-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H15ClIN3O2

Molecular Weight

527.7 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-7-hydroxy-6-[(2-iodophenyl)iminomethyl]-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H15ClIN3O2/c24-15-5-3-4-13(8-15)22-16-9-14(12-28-19-7-2-1-6-18(19)25)20(29)10-21(16)30-23(27)17(22)11-26/h1-10,12,22,29H,27H2

InChI Key

PTTVPDUBIHCISW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC3=C(C=C2O)OC(=C(C3C4=CC(=CC=C4)Cl)C#N)N)I

Origin of Product

United States

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